

Technical Guide: 2-(Cyclopentyloxy)benzotrifluoride

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Compound of Interest

Compound Name: 2-(Cyclopentyloxy)benzotrifluoride

CAS No.: 1365272-28-1

Cat. No.: B2707682

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Executive Summary

2-(Cyclopentyloxy)benzotrifluoride (CAS: 1365272-28-1) is a specialized fluorinated ether intermediate used in the synthesis of high-value pharmaceutical candidates. Structurally, it consists of a benzene core substituted at the ortho position with a trifluoromethyl (-CF₃) group and a cyclopentyloxy moiety.

In modern medicinal chemistry, this scaffold serves a dual purpose:

- **Conformational Control:** The steric bulk of the ortho-CF₃ group forces the ether linkage out of planarity, creating a distinct 3D vector often required for binding to sterically demanding pockets (e.g., allosteric kinase sites or GPCRs).
- **Metabolic Stability:** The electron-withdrawing nature of the CF₃ group deactivates the aromatic ring against oxidative metabolism (CYP450), while the cyclopentyl group provides a lipophilic anchor that is more entropically favorable than acyclic alkyl chains.

This guide provides a validated synthetic workflow, mechanistic insights, and handling protocols designed for drug development workflows.

Chemical Identity & Physicochemical Profile[1][2][3]

[4][5][6][7]

Property	Specification
IUPAC Name	1-(Cyclopentyloxy)-2-(trifluoromethyl)benzene
CAS Number	1365272-28-1
Molecular Formula	C ₁₂ H ₁₃ F ₃ O
Molecular Weight	230.23 g/mol
Physical State	Colorless to pale yellow liquid
Predicted LogP	~4.2 (High Lipophilicity)
H-Bond Donors/Acceptors	0 / 1
Rotatable Bonds	2 (Ether linkage)
Solubility	Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water

Validated Synthetic Protocol

As a Senior Application Scientist, I recommend the Nucleophilic Substitution (S_N2) of 2-hydroxybenzotrifluoride with cyclopentyl bromide as the primary route. While Mitsunobu conditions are possible, the S_N2 route is more scalable and avoids the formation of difficult-to-remove phosphine oxide byproducts.

Reaction Logic

The ortho-CF₃ group exerts significant steric hindrance and electron-withdrawing effects (Hammett

), making the phenoxide oxygen less nucleophilic than a standard phenol. Therefore, the use of a polar aprotic solvent (DMF) and an elevated temperature is critical to drive the reaction to completion.

Experimental Workflow (Step-by-Step)

Reagents:

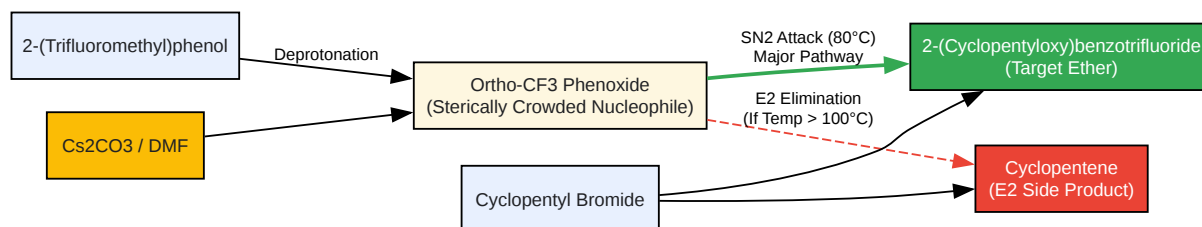
- Substrate: 2-(Trifluoromethyl)phenol (1.0 equiv)
- Electrophile: Cyclopentyl bromide (1.2 equiv)
- Base: Cesium Carbonate (Cs_2CO_3) (1.5 equiv) — Preferred over K_2CO_3 for higher solubility and basicity.
- Solvent: N,N-Dimethylformamide (DMF), anhydrous (0.5 M concentration)

Protocol:

- Activation: Charge a reaction vessel with 2-(trifluoromethyl)phenol and anhydrous DMF under an inert atmosphere (N_2 or Ar). Add Cs_2CO_3 in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: Solution may turn yellow.
- Alkylation: Add cyclopentyl bromide dropwise via syringe. The reaction is slightly exothermic; monitor internal temperature.
- Heating: Heat the mixture to 80°C . The steric bulk of the ortho- CF_3 group requires this thermal energy to overcome the activation barrier. Monitor via TLC (Hexane/EtOAc 9:1) or LC-MS. Reaction typically completes in 4–6 hours.
- Quench & Workup: Cool to room temperature. Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x).
- Purification: Wash combined organics with brine, dry over Na_2SO_4 , and concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0% → 10% EtOAc in Hexanes). The product is non-polar and elutes early.

Reaction Mechanism Visualization

The following diagram illustrates the competitive pathways and the enforced $\text{S}_\text{n}2$ mechanism.



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Caption: Synthesis pathway highlighting the critical balance between SN₂ substitution (desired) and E₂ elimination (side reaction).

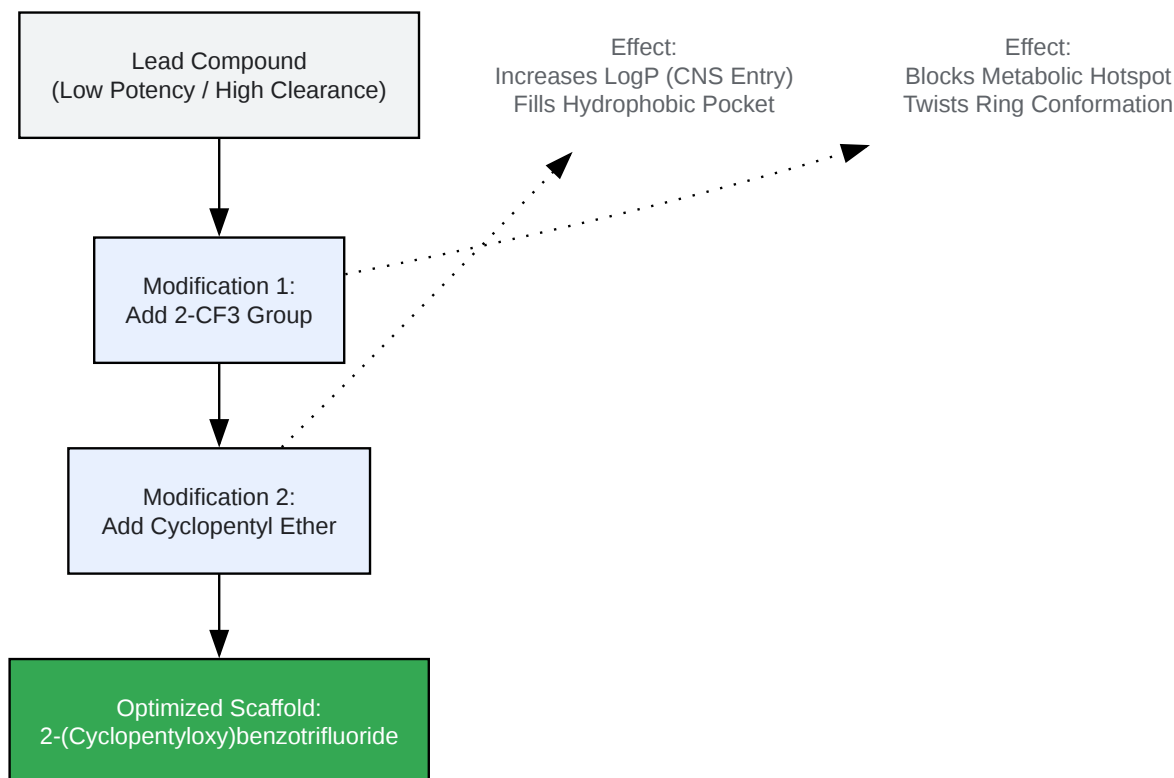
Medicinal Chemistry Applications

Researchers utilize the **2-(Cyclopentyloxy)benzotrifluoride** motif to solve specific ADME-Tox challenges:

- **Metabolic Blocking:** The 2-CF₃ group blocks the ortho position from hydroxylation. Furthermore, the electron-poor ring resists oxidation at the para position.
- **Lipophilic Vectoring:** The cyclopentyl group adds significant lipophilicity (+LogP), facilitating blood-brain barrier (BBB) penetration for CNS targets. Unlike flexible n-pentyl chains, the cyclic nature reduces the entropic penalty upon binding to a protein pocket.
- **Bioisosterism:** This moiety often serves as a bioisostere for ortho-substituted biphenyls or larger fused ring systems, providing similar space-filling properties with lower molecular weight.

Structural Activity Relationship (SAR) Logic

When optimizing a lead compound, switching from a methoxy (-OMe) to a cyclopentyloxy (-OCyp) group drastically changes the shape and hydrophobicity.



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Caption: SAR optimization logic demonstrating the additive value of the CF₃ and Cyclopentyl groups.

Analytical Characterization Standards

To validate the integrity of the synthesized compound, the following spectral signatures must be observed.

- ¹H NMR (400 MHz, CDCl₃):
 - Aromatic Region: Multiplets at δ 7.60–6.90 ppm (4H). The proton ortho to the ether usually appears upfield relative to the others but is deshielded by the CF₃ group compared to standard phenol ethers.
 - Methine Proton (-OCH<): A distinct multiplet around δ 4.8–4.9 ppm (1H).

- Cyclopentyl Methylene: Multiplets at δ 1.95–1.60 ppm (8H).
- ^{19}F NMR:
 - Single singlet around δ -62.0 ppm (characteristic of Ar-CF₃).
- Mass Spectrometry (GC-MS/LC-MS):
 - Molecular ion [M]⁺ at m/z 230.[1]
 - Fragmentation often shows loss of the cyclopentyl group (M-69) or loss of the CF₃ radical.

Safety & Handling

- Hazards: Fluorinated organics can be irritants. The precursor, 2-(trifluoromethyl)phenol, is corrosive and toxic if inhaled.
- Waste: Dispose of fluorinated waste in dedicated halogenated solvent streams. Do not mix with strong oxidizers.
- Storage: Store in a cool, dry place under inert gas. Stable at room temperature for >12 months if sealed.

References

- PubChem.Compound Summary: **2-(Cyclopentyloxy)benzotrifluoride** (CAS 1365272-28-1). [1][2] National Library of Medicine. Available at: [\[Link\]](#)
- Purser, S., et al. (2008). Fluorine in medicinal chemistry.[3][4] Chemical Society Reviews. (General reference on Fluorine effects). Available at: [\[Link\]](#)
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Sources

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- [3. chemrxiv.org \[chemrxiv.org\]](#)
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